molecular formula C13H11BN2O4S B2980322 Boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- CAS No. 943324-42-3

Boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-

Cat. No.: B2980322
CAS No.: 943324-42-3
M. Wt: 302.11
InChI Key: HDKMBLGNDUPSIT-UHFFFAOYSA-N
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Description

Boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- (hereafter referred to as Compound A), is a heteroaromatic boronic acid derivative featuring a pyrrolo[2,3-b]pyridine core substituted with a phenylsulfonyl group at the 1-position and a boronic acid moiety at the 4-position. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds with aryl halides or triflates.

Properties

IUPAC Name

[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BN2O4S/c17-14(18)12-6-8-15-13-11(12)7-9-16(13)21(19,20)10-4-2-1-3-5-10/h1-9,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKMBLGNDUPSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as phenylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds, where the boronic acid reacts with halides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of boronic esters or borates.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols or other nucleophiles, while the phenylsulfonyl group can participate in various binding interactions. These properties make it useful in enzyme inhibition and other biochemical applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound A is compared to structurally related boronic acids in the pyrrolo[2,3-b]pyridine family (Table 1).

Compound Name Substituent at 1-position Molecular Formula Molecular Weight Key Features
Compound A Phenylsulfonyl C₁₃H₁₁BN₂O₃S 302.11 Electron-withdrawing sulfonyl group; high reactivity in cross-coupling
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid Methyl C₈H₉BN₂O₂ 175.98 Electron-donating methyl group; lower molecular weight and density
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid tert-Butoxycarbonyl (Boc) C₁₂H₁₅BN₂O₄ 258.07 Boc group requires deprotection post-reaction; 95% purity
(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid Triisopropylsilyl C₁₆H₂₇BN₂O₂Si 318.29 Bulky silyl group; potential steric hindrance; H302/H315 hazards
4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Bromine (non-boronic acid) C₁₃H₉BrN₂O₂S 337.19 Bromine as leaving group; high boiling point (511.4°C)

Reactivity in Cross-Coupling Reactions

  • Compound A : The phenylsulfonyl group enhances electrophilicity at the boron site, facilitating coupling with electron-rich partners. Demonstrated in Suzuki reactions with thiadiazines to form disubstituted products.
  • Methyl-Substituted Analog : Lower reactivity due to electron-donating methyl group; suitable for couplings requiring milder conditions.
  • Boc-Protected Analog : Requires acidic or basic deprotection post-coupling, adding synthetic steps.
  • Triisopropylsilyl Derivative : Bulky silyl group may reduce reaction rates due to steric hindrance.

Biological Activity

The compound Boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- (CAS No. 943324-42-3) is a member of the boronic acid family, known for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, focusing on its interactions, mechanisms, and potential therapeutic applications.

Molecular Formula

  • C : 13
  • H : 11
  • B : 1
  • N : 2
  • O : 4
  • S : 1

Structural Features

The compound features a boronic acid functional group attached to a pyrrolo[2,3-b]pyridine moiety with a phenylsulfonyl substituent. This unique structure contributes to its biological reactivity and potential interactions with biomolecules.

Boronic acids are known to interact with diols, particularly in glycoproteins and carbohydrates. The binding occurs through the formation of cyclic esters, which can influence various biological processes:

  • Enzyme Inhibition : Boronic acids can act as inhibitors of certain enzymes by binding to active sites or altering substrate interactions.
  • Glycoprotein Interaction : The ability to bind to glycosylated proteins enhances their utility in biosensors and drug delivery systems.

1. Enzyme Inhibition Studies

Research has demonstrated that boronic acids can inhibit enzymes such as serine proteases and glycosidases. For instance, studies show that boronic acid derivatives can effectively inhibit the activity of β-glucosidase, a key enzyme in carbohydrate metabolism .

2. Biosensor Applications

Boronic acid-functionalized surfaces have been developed for the selective capture of glycoproteins. For example, poly(N,N-methylenebisacrylamide-co-methacrylic acid) nanoparticles functionalized with boronic acids have shown promise in enriching glycopeptides for proteomic analysis .

3. Drug Development

A study highlighted the use of boronic acids in developing targeted therapies for cancer treatment. By leveraging their ability to bind selectively to cancer biomarkers, researchers are exploring their potential as drug delivery vehicles .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibition of β-glucosidase
Glycoprotein CaptureUse in biosensors for glycoprotein detection
Drug Delivery MechanismsTargeted delivery in cancer therapy

Q & A

Q. Advanced Research Focus

  • Docking simulations : Molecular docking (e.g., AutoDock Vina) identifies optimal binding poses by modeling reversible covalent bonds between boron and catalytic Thr/Ser residues .
  • MD simulations : Assessing binding stability under physiological conditions (e.g., solvation effects on the phenylsulfonyl-pyrrolopyridine scaffold) .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics to refine transition states in proteasome inhibition .

How do buffer conditions affect the interaction between boronic acids and diol-containing biomolecules?

Q. Basic Research Focus

  • pH dependence : Boronic acids bind diols optimally at pH >8 (pKa ~7–9). Acidic conditions (pH <6) protonate the boron, reducing affinity .
  • Competitive ligands : Borate buffers (e.g., sodium tetraborate) compete for diol binding, necessitating optimization for assays .

What are the current approaches to enhance cellular uptake of boronic acid-conjugated drug delivery systems?

Q. Advanced Research Focus

  • Glycoconjugation : Exploiting boronic acid-diol interactions to target overexpressed glycans (e.g., sialic acid on cancer cells) .
  • Polymer conjugation : PEGylated boronic acid copolymers improve solubility and enable pH-responsive release in endosomes .
  • Nanocarriers : Liposomes functionalized with boronic acids show enhanced uptake via receptor-mediated endocytosis (e.g., glucose transporters) .

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